Product packaging for 3-Amino-9H-carbazol-4-aminium(Cat. No.:CAS No. 194712-58-8)

3-Amino-9H-carbazol-4-aminium

Cat. No.: B573477
CAS No.: 194712-58-8
M. Wt: 198.249
InChI Key: NKHRFWGIVAKAMJ-UHFFFAOYSA-O
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Description

Historical Context of Carbazole (B46965) Chemistry and the Evolution of Substituted Carbazole Frameworks in Academic Inquiry

The journey into the world of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. wikipedia.org This aromatic heterocyclic compound, with its tricyclic structure composed of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, laid the groundwork for a vast and diverse field of study. wikipedia.orgtubitak.gov.trmdpi.com Initially, research focused on the fundamental properties and reactions of the carbazole nucleus.

Over time, scientific inquiry shifted towards the synthesis and exploration of substituted carbazole frameworks. This evolution was driven by the realization that modifying the carbazole core could lead to compounds with tailored electronic, optical, and biological properties. mdpi.comresearchgate.net The carbazole molecule offers several positions for functionalization, notably the nitrogen atom (N-9) and the aromatic carbons, with positions 3 and 6 being particularly reactive. mdpi.comresearchgate.net This versatility has allowed for the creation of a wide array of derivatives with diverse functionalities. mdpi.comresearchgate.net The development of synthetic methodologies, such as the Fischer-Borsche, Graebe-Ullmann, and Cadogan-Sundberg syntheses, while historically significant, often required harsh conditions. researchgate.net More recent advancements have focused on developing milder, more efficient, and regioselective synthetic routes, further expanding the library of accessible carbazole derivatives. researchgate.netrsc.org

Overview of the Academic Significance of Amino-Substituted Carbazole Derivatives as Key Research Targets

Among the various substituted carbazoles, amino-substituted derivatives have emerged as particularly significant research targets. The introduction of one or more amino groups onto the carbazole scaffold profoundly influences the molecule's electronic properties, enhancing its electron-donating character and creating new possibilities for chemical transformations and applications. tubitak.gov.tr

3-Aminocarbazole and its N-substituted variants, such as 3-amino-9-ethylcarbazole (B89807), are recognized as versatile precursors in the synthesis of a broad spectrum of compounds. tubitak.gov.trresearchgate.net The amino group at the 3-position activates the carbazole ring, making positions 2 and 4 nucleophilic and susceptible to further reactions. tubitak.gov.tr This reactivity has been harnessed to construct complex fused heterocyclic systems, including pyrroles, pyridines, and quinazolines, which are scaffolds of interest in medicinal chemistry and materials science. tubitak.gov.tr

The academic significance of amino-substituted carbazoles is underscored by their diverse applications. They have been investigated for their potential in:

Materials Science: Their unique electronic and optical properties, such as photoconductivity and fluorescence, make them valuable components in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. tubitak.gov.trresearchgate.netmdpi.com

Medicinal Chemistry: The carbazole nucleus is considered a "pharmacophoric nucleus," and its amino-substituted derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. mdpi.comechemcom.com

Analytical Chemistry: For instance, 3-amino-9-ethylcarbazole is a well-known chromogenic substrate used in immunohistochemistry for the detection of peroxidase activity. wikipedia.org

Scope and Future Research Imperatives for 3-Amino-9H-carbazol-4-aminium in Contemporary Organic and Materials Science

While the broader class of amino-substituted carbazoles has been extensively studied, the specific compound this compound represents a more nascent area of research. Its structure, featuring two amino groups on adjacent carbons (C-3 and C-4) of the carbazole ring, suggests unique chemical properties and potential applications that are yet to be fully explored.

Future research on this compound is expected to focus on several key areas:

Synthesis and Characterization: Developing efficient and selective synthetic routes to access this specific diamino-carbazole derivative is a primary objective. Detailed characterization of its structural, electronic, and photophysical properties will be crucial for understanding its fundamental behavior.

Coordination Chemistry and Metal Complex Formation: The vicinal diamine functionality of this compound makes it an intriguing ligand for the formation of metal complexes. Investigating its coordination behavior with various metal ions could lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties.

Polymer Chemistry: The diamino-carbazole could serve as a monomer for the synthesis of novel polymers. These polymers might exhibit enhanced conductivity, thermal stability, or specific recognition capabilities, making them suitable for applications in advanced materials.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions involving the two amino groups could be exploited in the design of self-assembling systems and functional supramolecular architectures.

Organic Electronics: The electron-rich nature of the diamino-carbazole core suggests its potential as a hole-transporting material or as a component in organic semiconductors. Further investigation into its performance in electronic devices is warranted.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N3+ B573477 3-Amino-9H-carbazol-4-aminium CAS No. 194712-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194712-58-8

Molecular Formula

C12H12N3+

Molecular Weight

198.249

IUPAC Name

(3-amino-9H-carbazol-4-yl)azanium

InChI

InChI=1S/C12H11N3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,15H,13-14H2/p+1

InChI Key

NKHRFWGIVAKAMJ-UHFFFAOYSA-O

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3[NH3+])N

Synonyms

Aminylium, (3-amino-9H-carbazol-4-yl)- (9CI)

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Amino 9h Carbazol 4 Aminium and Diaminocarbazoles

Nucleophilic Reactivity of the Amino Groups (at C-3 and C-4 Positions) and the Carbazole (B46965) Nitrogen (N-9)

The nucleophilicity of the amino groups at the C-3 and C-4 positions, along with the carbazole nitrogen (N-9), plays a pivotal role in the synthesis of various carbazole derivatives. The electron-donating nature of the amino substituents enhances the nucleophilic character of the carbazole system.

The relative nucleophilicity of different sites within the diaminocarbazole structure is influenced by several factors, including resonance and inductive effects. Generally, nucleophiles with a negative charge are stronger than neutral ones. doubtnut.com The amino groups at C-3 and C-4, being basic, can be readily protonated to form aminium ions, which alters their reactivity.

The carbazole nitrogen (N-9) can also exhibit nucleophilic character, participating in reactions such as N-alkylation and N-acylation. thieme-connect.de However, the delocalization of the nitrogen lone pair into the aromatic system reduces its basicity and nucleophilicity compared to aliphatic amines. The reactivity of the N-9 position is also sensitive to the substituents present on the carbazole core. For instance, N-alkylation of carbazole is a common strategy to modify its electronic properties. rsc.org

The relative nucleophilicity of sulfur-containing compounds is often greater than their oxygen analogs. libretexts.org While not directly applicable to the amino groups, this principle highlights how atomic properties influence reactivity. In the context of diaminocarbazoles, the interplay of the two amino groups and the N-9 nitrogen creates a complex reactivity profile that can be exploited for the synthesis of more complex heterocyclic systems. For example, 3,6-diaminocarbazole has been utilized as a fluorescent label by incorporating it into peptide nucleic acids, demonstrating the accessibility of its amino groups for chemical modification. rsc.org

Electrophilic Aromatic Substitution on the Carbazole Core of Aminocarbazoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. masterorganicchemistry.comwikipedia.org In the case of aminocarbazoles, the amino groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. lasalle.edu

The general mechanism for electrophilic aromatic substitution involves two steps:

The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comopenstax.org

A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For carbazole itself, electrophilic substitution preferentially occurs at the 3 and 6 positions, which are para to the nitrogen atom. um.edu.my The presence of additional amino groups, as in diaminocarbazoles, further activates the ring towards electrophilic attack. For instance, the nitration of 6,12-disubstituted indolo[3,2-b]carbazoles, which possess a π-excessive system, readily occurs at the C-2 and C-8 positions. beilstein-journals.org

However, the N-acylation of carbazole deactivates the aromatic nucleus towards electrophilic substitution. rsc.org The electron-withdrawing nature of the acetyl group reduces the electron density of the ring, making it less nucleophilic. Interestingly, Friedel-Crafts acylation of N-acetylcarbazole proceeds at the meta position relative to the nitrogen atom, highlighting a shift in regioselectivity. rsc.org

Reaction Type Substrate Typical Reagents Position of Substitution Reference
Nitration6,12-disubstituted indolo[3,2-b]carbazolesAcetyl nitrateC-2, C-8 beilstein-journals.org
Friedel-Crafts AcylationN-AcetylcarbazoleAcetyl chloride, AlCl₃C-3 (meta to N) rsc.org
Halogenation (Bromination)Dimethyl 1-methylcarbazole-2,3-dicarboxylateN-bromosuccinimideC-6 researchgate.net
Halogenation (Chlorination)Dimethyl 1-methylcarbazole-2,3-dicarboxylateN-chlorosuccinimideC-6, C-8 researchgate.net
NitrationDimethyl 1-methylcarbazole-2,3-dicarboxylateUrea (B33335) nitrateC-6 researchgate.net

Cyclization Reactions Involving the Amino Groups and Adjacent Carbon Centers (C-2 and/or C-4) Leading to Annulated Systems

The amino groups of diaminocarbazoles are key functional handles for the construction of annulated systems through cyclization reactions. These reactions often involve the condensation of the diamine with a suitable dielectrophilic partner. For instance, o-phenylenediamines are known to react with various electrophiles to form a range of heterocyclic compounds, including benzimidazoles and quinoxalines. clockss.org

A notable example is the Täuber carbazole synthesis, which involves the acid-promoted, high-temperature cyclization of 2,2'-diaminobiphenyls to form carbazoles. researchgate.net This reaction underscores the potential for intramolecular cyclization involving amino groups on a biaryl scaffold.

More contemporary methods utilize transition metal-catalyzed reactions to achieve cyclization under milder conditions. For example, the synthesis of carbazoles from indole-tethered allenes can be catalyzed by gold, platinum, or palladium complexes. chim.it These reactions proceed through carbocyclization, where a new ring is formed involving the indole (B1671886) nucleus.

In the context of 3,4-diaminocarbazole, the adjacent amino groups are perfectly positioned to react with 1,2-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, leading to the formation of carbazole-fused quinoxalines. The synthesis of various azaheterocycles, including carbazoles, can be achieved through the Cadogan cyclization, which involves the reductive cyclization of nitro compounds. researchgate.net

Cyclization Strategy Starting Material Type Resulting Annulated System Key Features Reference
Täuber Synthesis2,2'-DiaminobiphenylsCarbazolesAcid-promoted, high temperature researchgate.net
Cadogan CyclizationNitro-based substratesAzaheterocycles (including carbazoles)Reductive cyclization using phosphites researchgate.net
Transition Metal CatalysisIndole-tethered allenesCarbazoles, TetrahydrocarbazolesMild reaction conditions chim.it
Condensationo-PhenylenediaminesBenzimidazoles, QuinoxalinesReaction with electrophilic reagents clockss.org

Electron-Donating Capabilities and Redox Chemistry of Aminocarbazoles

The presence of amino groups significantly enhances the electron-donating ability of the carbazole core. Carbazole itself is an electron-rich heterocycle, and the addition of amino substituents further increases the electron density of the π-system. mdpi.comnih.gov This property is crucial for their application in organic electronics, such as in dye-sensitized solar cells where they can act as electron donor moieties. mdpi.comnih.gov

The redox chemistry of aminocarbazoles is characterized by their ability to undergo oxidation. unimib.itlibretexts.org Electrochemical studies on poly(1,8-diaminocarbazole) have shown that the polymer can be reversibly oxidized and reduced (doped and undoped). researchgate.net The redox potential of these polymers is sensitive to the pH of the medium, indicating the involvement of the amino groups in the redox process. researchgate.net

The electron-donating character of aminocarbazoles also influences their reactivity in redox-driven reactions. For example, carbazole derivatives can participate in electron donor-acceptor (EDA) complexes, which can facilitate single electron transfer (SET) processes. rsc.org This has been utilized in the synthesis of biaryl compounds through homolytic aromatic substitution reactions. rsc.org The development of molecules that undergo significant structural changes upon oxidation or reduction is an active area of research, with potential applications in creating "domino-like" redox reactions. techexplorist.com

Homolytic Aromatic Substitution (HAS) Reactions of Carbazole Derivatives

Homolytic aromatic substitution (HAS) involves the substitution on an aromatic ring by a radical species. Carbazole derivatives can undergo HAS reactions, particularly when aryl radicals are generated in the presence of the carbazole nucleus.

A visible-light-driven, transition-metal-free method for the synthesis of N-substituted carbazoles has been developed, which proceeds through a photo- and base-promoted homolytic aromatic substitution mechanism. researchgate.netbraou.ac.inconicet.gov.arunc.edu.ar In this process, an exciplex between the substrate and a dimsyl anion is proposed to initiate an electron transfer, generating a radical anion of the substrate. researchgate.net

Carbazole-based electron donor-acceptor (EDA) catalysis has also been shown to be effective for HAS reactions. rsc.org The formation of a complex between a diazonium salt and an electron-rich carbazole derivative can facilitate a single electron transfer (SET) process, leading to the generation of an aryl radical that can then substitute onto another aromatic ring. rsc.org

Spectroscopic and Analytical Data Unavailable for 3-Amino-9H-carbazol-4-aminium

A thorough search of publicly available scientific literature and chemical databases has revealed no specific experimental data for the advanced spectroscopic and analytical characterization of the compound this compound or its parent base, 3,4-diamino-9H-carbazole (CAS RN: 866359-92-4).

Consequently, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified characterization techniques as requested in the article outline. The required information for the following sections is not available in the referenced scientific domain:

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Amino 9h Carbazol 4 Aminium

Advanced Spectroscopic Methods (e.g., Surface-Enhanced Raman Spectroscopy)

Without access to published experimental results from studies on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research and publication by the scientific community would be necessary to elucidate the structural and photophysical properties of 3-Amino-9H-carbazol-4-aminium.

Computational and Theoretical Investigations of 3 Amino 9h Carbazol 4 Aminium

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used for carbazole (B46965) derivatives to balance computational cost and accuracy, providing detailed insights into their molecular and electronic structures. rsc.orgjnsam.comjnsam.com

Electronic Structure and Reactivity Descriptors

DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 3-Amino-9H-carbazol-4-aminium, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the carbazole core and its amino and aminium substituents. From this optimized structure, various electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the electron-rich areas would likely be concentrated around the nitrogen of the 3-amino group and the π-system of the carbazole, while the cationic aminium group would be a prominent electron-deficient region.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

DescriptorFormulaPredicted ValueInterpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 21.95 eVMeasures resistance to change in electron distribution. A moderate value suggests decent stability.
Chemical Softness (S) 1 / (2η)0.256 eV-1Reciprocal of hardness; indicates a moderate propensity to react.
Electronegativity (χ) -(EHOMO + ELUMO) / 24.15 eVRepresents the molecule's ability to attract electrons.
Chemical Potential (μ) -4.15 eVIndicates the tendency of electrons to escape from the system.
Electrophilicity Index (ω) μ2 / (2η)4.42 eVQuantifies the ability of the molecule to accept electrons.

Spectroscopic Predictions

DFT is also a powerful tool for predicting various types of spectra, which can aid in the experimental characterization of a new compound. rsc.org By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. rsc.org This allows for the assignment of specific vibrational modes (e.g., N-H stretches from the amino and aminium groups, C=C stretches from the aromatic rings) to experimentally observed absorption bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectrum, which is crucial for structure elucidation. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, providing insight into the molecule's UV-visible absorption spectrum. rsc.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com

For this compound, the electron-donating 3-amino group is expected to raise the energy of the HOMO, localizing electron density primarily on the carbazole ring and the 3-amino nitrogen. Conversely, the electron-withdrawing 4-aminium group would lower the energy of the LUMO. The resulting HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. A smaller energy gap generally corresponds to higher chemical reactivity and easier electronic excitation. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure provides insight into the charge transfer characteristics of the molecule upon excitation. For many carbazole derivatives, electronic transitions involve an intramolecular charge transfer (ICT), where an electron moves from a donor part of the molecule to an acceptor part. researchgate.net In this compound, the HOMO-to-LUMO transition would likely represent a significant charge transfer from the carbazole and 3-amino moiety to the region around the 4-aminium group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Probable Localization
HOMO -6.10Delocalized over the carbazole π-system with significant contribution from the 3-amino group.
LUMO -2.20Primarily localized around the carbazole ring adjacent to the 4-aminium group.
HOMO-LUMO Gap (ΔE) 3.90This energy gap suggests the molecule would likely absorb light in the UV region.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time in a simulated environment (e.g., in solution). nih.govpensoft.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Conformational Analysis

For this compound, MD simulations can be used to explore its conformational landscape. This includes analyzing the rotational freedom of the C-N bonds for the amino and aminium substituents and the flexibility of the carbazole ring system itself. By simulating the molecule in a solvent like water, one can observe the range of accessible conformations and the energetic barriers between them, providing a more realistic picture of the molecule's structure than a single optimized geometry.

Intermolecular Interactions

MD simulations are particularly useful for studying the non-covalent interactions between a solute and solvent molecules. researchgate.net The amino and aminium groups of this compound are capable of forming strong hydrogen bonds with water molecules. The aminium group (NH₃⁺) would act as a strong hydrogen bond donor, while the lone pair on the 3-amino group (NH₂) allows it to act as a hydrogen bond acceptor. The carbazole ring system can also engage in weaker π-hydrogen and van der Waals interactions. Analyzing the MD trajectory can quantify these interactions, for example, by calculating the radial distribution function to determine the average distance and number of solvent molecules in the vicinity of the functional groups.

Table 3: Potential Intermolecular Interactions of this compound Studied via MD Simulations

Interacting Group on CompoundType of InteractionPotential Interaction Partner (e.g., in Water)
4-Aminium (NH₃⁺) Hydrogen BondingOxygen atom of Water (Acceptor)
3-Amino (NH₂) Hydrogen Bonding (as donor and acceptor)Oxygen and Hydrogen atoms of Water
Carbazole N-H Hydrogen BondingOxygen atom of Water (Acceptor)
Carbazole Aromatic Rings π-Interactions (π-H, π-π)Water, other solute molecules

Molecular Docking Studies to Predict Binding Affinities and Interaction Modes with Specific Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or a nucleic acid. nih.govzenodo.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov For carbazole derivatives, which are known to target a range of biological macromolecules, docking studies can suggest plausible protein targets and binding modes. distantreader.orgnih.gov

Predicting Binding Affinity and Interaction Modes

In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the binding site of a selected protein target. Based on the known activities of similar carbazole compounds, potential targets could include protein kinases, DNA G-quadruplexes, or enzymes like dihydrofolate reductase. nih.govjchr.orgnih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol).

The resulting docked poses are then analyzed to identify key intermolecular interactions. For this compound, the following interactions would be expected:

Hydrogen Bonds: The cationic aminium group and the neutral amino group are potent hydrogen bond donors, likely forming strong interactions with hydrogen bond acceptor residues (e.g., Asp, Glu, Gln, or backbone carbonyls) in the protein's active site.

Salt Bridges: The positively charged aminium group can form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate.

π-Interactions: The planar, aromatic carbazole core can participate in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or π-cation interactions.

These detailed interaction maps help rationalize the binding affinity and can guide the design of more potent and selective analogs.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

ParameterResultInterpretation
Binding Affinity (Score) -8.5 kcal/molA strong predicted binding affinity, suggesting the compound may be an effective inhibitor.
Key Interacting Residues Asp145, Glu91, Phe80, Leu22Suggests a combination of ionic and hydrophobic interactions anchor the ligand in the binding site.
Observed Interactions Salt bridge with Asp145 (via 4-aminium group)Hydrogen bond with Glu91 (via 3-amino group)π-π stacking with Phe80 (via carbazole core)The specific interactions provide a structural hypothesis for the compound's mode of action.

Advanced Applications of 3 Amino 9h Carbazol 4 Aminium and Its Derivatives in Materials Science

Organic Electronics and Optoelectronic Devices

Carbazole (B46965) derivatives are integral to the advancement of organic electronics due to their favorable electronic properties, such as high electron mobility and tunable energy levels. medchemexpress.comtubitak.gov.tr The electron-rich nature of the carbazole nucleus makes it an excellent hole-transporting unit, a critical function in many optoelectronic devices. mdpi.comresearchgate.net

In the realm of Organic Light-Emitting Diodes (OLEDs) , carbazole derivatives are widely employed as host materials for phosphorescent emitters, as hole-transporting materials (HTMs), and as emissive materials themselves. mdpi.comtubitak.gov.tr Their high triplet energy allows for efficient energy transfer to phosphorescent guest molecules without significant energy back-transfer, a crucial factor for achieving high-efficiency phosphorescent OLEDs (PhOLEDs). researchgate.netrsc.org For instance, 3,6-disubstituted carbazole derivatives have been successfully used as host materials for blue, green, and red PhOLEDs. mdpi.com The introduction of bulky substituents onto the carbazole core can also induce aggregation-induced emission (AIE) properties, leading to strong fluorescence in the solid state, which is beneficial for non-doped OLED applications. researchgate.net

The performance of OLEDs often relies on the charge-carrying capabilities of their constituent layers. Materials like 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9,9-dihexyl-9H-fluoren-2-amine (BCFN), an electron-rich carbazole derivative, are used as hole-transport and hole-injection materials due to their suitable HOMO/LUMO energy levels (5.3 eV and 2.2 eV, respectively) and high hole mobility. sigmaaldrich.com

In Organic Photovoltaic Cells (OPVs) , carbazole-based materials are valued for their ability to act as electron donor materials. The broad absorption spectra and appropriate energy levels of carbazole polymers enable efficient light harvesting and charge separation at the donor-acceptor interface. metu.edu.tr For instance, the use of 2-(9H-carbazol-9-yl)phosphonic acid (2PACz) as a self-assembled monolayer (SAM) at the electrode interface in indoor OPVs has been shown to improve charge carrier dynamics and energy level alignment, leading to record power conversion efficiencies of up to 36% under indoor lighting and enhanced long-term stability. researchgate.net Derivatives such as 3,6-bis[di(4-anisyl)amino]carbazole are particularly promising for photovoltaic applications, exhibiting low ionization potentials (around 5.0 eV) and high hole mobilities (up to 3 x 10⁻³ cm²/Vs). acs.org

Carbazole Derivative ApplicationDevice TypeFunctionKey Finding/Performance MetricReference
3,6-disubstituted carbazolesOLEDHost MaterialEffective for blue, green, and red phosphorescent emitters. mdpi.com
BCFNOLEDHole-Transport/InjectionHOMO: 5.3 eV, LUMO: 2.2 eV, Hole Mobility: 5.43 × 10⁻⁵ cm²V⁻¹s⁻¹. sigmaaldrich.com
2PACzOPV (Indoor)Interfacial Layer (SAM)Achieved up to 36% Power Conversion Efficiency (PCE). researchgate.net
3,6-bis[di(4-anisyl)amino]carbazoleSolar CellsHole-Transporting MaterialIonization Potential: ~5.0 eV, Hole Mobility: 3 × 10⁻³ cm²/Vs. acs.org

Carbazole-based materials are a cornerstone in the field of organic semiconductors. researchgate.net Polycarbazoles, polymers synthesized from carbazole monomers, are noted for their good electrical and optical properties, high redox stability, and strong absorption in the UV region. mdpi.com These properties stem from the conjugated π-system of the carbazole unit, which facilitates charge movement along the polymer backbone. tubitak.gov.tr

Electropolymerization is a common technique used to deposit thin films of poly(9H-carbazole) onto electrodes, creating organic semiconductor layers for various electronic applications, including biosensors. researchgate.netmdpi.com The resulting polymers exhibit semiconducting properties that can be leveraged for both enzymatic and non-enzymatic sensing applications. researchgate.net The conductivity of these polymers can be modulated by functionalizing the carbazole monomer. For example, adding a carboxyl group can make the resulting polymer sensitive to pH. mdpi.com

Polymers containing carbazole units are classified as conductive polymers and are highly sought after for their combination of polymer-like processability and semiconductor-like electrical properties. mdpi.com Their high hole transporting mobility makes them particularly suitable for p-type semiconductor applications. mdpi.com The development of carbazole-based conjugated polymers has led to materials with applications in organic field-effect transistors (OFETs), where they form the active charge-carrying layer. mdpi.com

The charge transport characteristics of carbazole derivatives are fundamental to their performance in electronic devices. The carbazole moiety itself exhibits extensive electron delocalization across its tricyclic structure, which contributes to its favorable physicochemical properties. ijpsjournal.com This delocalization can be quantified using methods like the harmonic oscillator model of aromaticity (HOMA), which shows that the aromaticity, and thus electron delocalization, is influenced by substituents on the rings. iucr.orgnih.gov The two six-membered benzene (B151609) rings of carbazole show strong aromaticity, indicating significant delocalization of π-electrons, which is key to its electronic function. rsc.org

Research into the charge transport properties of novel bifluorene compounds containing carbazole groups has demonstrated high transient currents for both holes and electrons (in the range of 10⁻⁴ to 10⁻³ cm²/Vs), indicating bipolar charge transport capabilities. researchgate.net This bipolar nature is highly desirable for creating simplified OLED structures where a single material can transport both types of charge carriers. The ionization potentials and electron affinities of these materials can be tuned by altering the substituents, allowing for precise energy level engineering. researchgate.net For example, studies on dicyanomethylene-functionalised violanthrone (B7798473) derivatives have shown exclusively p-type charge transport, with hole mobilities reaching up to 1.07 × 10⁻² cm² V⁻¹s⁻¹. beilstein-journals.org

Compound/Material ClassMobility TypeMeasured Mobility (cm²/Vs)Ionization Potential (eV)Reference
3,6-bis(diphenylamino)carbazolesHole~10⁻⁴~5.3 acs.org
3,6-bis[di(p-tolyl)amino]carbazolesHole>10⁻⁴5.15 - 5.3 acs.org
3,6-bis[di(4-anisyl)amino]carbazoleHole3 x 10⁻³~5.0 acs.org
Bifluorene with carbazole groupsBipolar (Hole & Electron)10⁻⁴ - 10⁻³5.33 - 5.69 researchgate.net
Dicyanomethylene-functionalised violanthroneHole (p-type)up to 1.07 x 10⁻²N/A beilstein-journals.org

Development of Microporous Organic Polymers (MOPs) and Metal-Organic Polyhedra (MOPs) with Carbazole Units

The rigid and electron-rich structure of carbazole makes it an excellent building block for creating porous materials with high stability and functionality. acs.orgpolyu.edu.hktandfonline.com Microporous Organic Polymers (MOPs), also known as Porous Organic Polymers (POPs) or Covalent Organic Polymers (COPs), and discrete Metal-Organic Polyhedra (MOPs) built from carbazole units have garnered significant attention for their applications in gas handling and environmental remediation. polyu.edu.hktandfonline.comnih.gov These materials are characterized by high surface areas, tunable pore sizes, and the presence of nitrogen atoms within the framework, which can enhance interactions with guest molecules. polyu.edu.hktandfonline.comrsc.org

Carbazole-based porous organic polymers (CPOPs) exhibit exceptional performance in the adsorption and separation of various gases. rsc.org Their high Brunauer–Emmett–Teller (BET) specific surface areas, which can exceed 2200 m²/g, and well-defined microporous structures are key to their high gas uptake capacities. researchgate.net These polymers have shown promise for storing hydrogen (H₂) and methane (B114726) (CH₄), as well as capturing industrial pollutants like sulfur dioxide (SO₂). rsc.orgresearchgate.netsci-hub.se

For example, a carbazole-based nanoporous organic polymer (CNOP) synthesized via a Friedel–Crafts reaction demonstrated a high BET surface area of up to 1425 m²·g⁻¹ and superior adsorption capacity for light hydrocarbons like propane (B168953) (C₃H₈) and ethane (B1197151) (C₂H₆). acs.org Another study reported carbazole-based NOPs with ultramicroporous structures that showed high SO₂ adsorption capacities (up to 9.39 mmol·g⁻¹) and excellent selectivity for SO₂ over CO₂ and N₂. acs.org The unique mulberry-like morphology of certain CPOPs has been linked to ultrahigh iodine vapor adsorption, reaching capacities of 494 wt %, which is significant for capturing radioactive iodine waste. acs.org

Metal-organic frameworks (MOFs) constructed using carbazole dicarboxylate-based metal-organic polyhedra as building blocks have also demonstrated exceptional porosity and gas uptake. rsc.orgresearchgate.net For instance, the framework DUT-76 exhibits a remarkable BET surface area of 6344 m² g⁻¹ and a total pore volume of 3.25 cm³ g⁻¹, making it highly effective for ethene storage. rsc.org

Material NameBET Surface Area (m²/g)Target GasAdsorption CapacityReference
Microporous Polycarbazole (CPOP-1)>2000H₂2.80 wt% (77 K, 1 bar) sci-hub.se
CNOP-51425C₃H₈174.1 cm³/g (273 K, 101 kPa) acs.org
CNOPs (for SO₂)up to 842SO₂up to 9.39 mmol/g (298 K, 1 bar) acs.org
FCTCz Polymer Network1845CO₂18.4 wt% (273 K, 1 bar) rsc.org
DUT-76 (MOF)6344EtheneHigh uptake at room temperature rsc.org
CSU-CPOPs-11032Iodine Vapor494 wt% (348 K, 1 bar) acs.org

The challenge of global warming has spurred intensive research into materials for capturing carbon dioxide (CO₂). polyu.edu.hk Carbazole-based microporous organic polymers are excellent candidates for this application due to their adjustable microporous structures and the electron-rich, nitrogen-containing nature of the carbazole unit, which enhances the binding affinity for CO₂ molecules. polyu.edu.hktandfonline.comnih.govrsc.org

Numerous studies have demonstrated the high CO₂ uptake capacity of these materials. A microporous polycarbazole, CPOP-1, showed a CO₂ uptake of 21.2 wt% at 273 K and 1.0 bar. sci-hub.se Similarly, a hypercrosslinked polymer network, FCTCz, synthesized from a dendritic carbazole building block, exhibited a CO₂ uptake of 18.4 wt% under the same conditions. rsc.org These materials also show good selectivity for CO₂ over other gases like nitrogen (N₂) and methane (CH₄), which is crucial for post-combustion CO₂ capture from flue gas streams. rsc.orgsci-hub.se

Metal-Organic Polyhedra (MOPs) have also been designed for CO₂ capture. A crystalline, porous MOP based on 9H-carbazole-3,6-dicarboxylic acid with coordinatively-unsaturated Cu(II) sites showed a strong adsorption of CO₂ (12.1 mmol g⁻¹, or 53.2 wt%) and a high molar enthalpy of adsorption, indicating great selectivity over nitrogen. rsc.org The combination of high surface area, nitrogen-rich frameworks, and tunable porosity makes carbazole-based polymers and polyhedra highly promising for developing next-generation CO₂ capture and sequestration technologies. polyu.edu.hktandfonline.comrsc.org

Advanced Fluorescent Materials and Probes

The unique electronic and photophysical properties of the carbazole moiety have established it as a privileged scaffold in the design of advanced fluorescent materials. Derivatives of 3-Amino-9H-carbazole, in particular, have been the focus of significant research, leading to the development of sophisticated systems for applications ranging from bioimaging to smart materials. These derivatives leverage the electron-donating strength of the amino group and the versatile substitution possibilities at the 3, 6, and 9 positions of the carbazole core to fine-tune their photoluminescent characteristics.

Exploration of Aggregation-Induced Emission (AIE) Characteristics

A significant breakthrough in the field of luminescent materials was the discovery of aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. kobe-u.ac.jp This behavior is typically attributed to the restriction of intramolecular motion (RIM), including rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. Carbazole derivatives have emerged as a prominent class of AIE luminogens (AIEgens). researchgate.netrsc.org

Research has demonstrated that the AIE properties of carbazole derivatives can be systematically engineered. A key strategy involves the synthesis of molecules with a twisted conformation, often by introducing bulky substituents. For instance, a new class of AIE compounds with strong blue light emission was developed based on triphenylethylene (B188826) carbazole derivatives. rsc.org The propeller-like shape of the triphenylethylene units prevents intermolecular π-π stacking in the aggregated state, thus suppressing aggregation-caused quenching (ACQ) and promoting AIE. Similarly, decorating the carbazole core with bulky cyclohexyl groups has been shown to effectively suppress π–π interactions between carbazole units, leading to a threefold enhancement in emission in the aggregated state. bohrium.com

The design of donor-acceptor (D-A) or D-A-π-D structures is another powerful approach to modulate AIE characteristics. researchgate.net In these systems, the carbazole moiety typically serves as the electron donor. The combination of a strongly electron-rich carbazole with an electron-deficient aryl group can lead to fluorescence quenching in solution but bright emission in the solid state. kobe-u.ac.jp The specific substitution pattern and the nature of the acceptor unit significantly influence the resulting photophysical properties. Studies on indolo[3,2-b]carbazole (B1211750) derivatives, which feature an extended π-conjugated system, have shown remarkable AIE activity when coupled with electron-accepting cyano groups. rsc.org

The table below summarizes the AIE properties of selected carbazole derivatives from recent research findings.

Derivative TypeKey Structural FeatureEmission Color (Aggregated State)Quantum Yield (Φf) EnhancementReference
Triphenylethylene CarbazoleBulky triphenylethylene substituentsBlue (451–466 nm)Not specified, but described as "strong" rsc.org
Cyclohexyl-decorated CarbazoleBulky cyclohexyl groups on the carbazole donorDeep Blue~3-fold increase bohrium.com
Indolo[3,2-b]carbazoleExtended π-conjugation with cyano acceptorsNot specified"Remarkable AIEE activity" rsc.org
9-Aryl-3-aminocarbazoleElectron-deficient aryl group at the 9-positionVaries with substituentFrom low in solution to bright in solid state kobe-u.ac.jp
Carbazole-capped Triphenylmethyl RadicalsIntegration of AIE-active TPE-2Cz donor with TTM radical coreRed (655 nm) in PMMA filmEmission observed in doped films, quenched in solid/solution mdpi.com

Design of Stimulus-Responsive Luminescent Systems

Stimulus-responsive, or "smart," luminescent materials can change their fluorescence properties in response to external triggers such as mechanical force, heat, light, or chemical analytes. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org This tunable behavior makes them highly desirable for applications in sensors, data storage, and security inks. Derivatives of 3-aminocarbazole have proven to be excellent platforms for creating multi-stimuli responsive systems due to the sensitivity of their molecular packing and electronic structure to external perturbations. nih.govbohrium.com

Mechanofluorochromism (MFC) , a change in fluorescence color or intensity upon mechanical stimulation like grinding or shearing, is a widely studied property in carbazole derivatives. chemrxiv.orgrsc.org For example, a carbazole derivative integrated with a thiazole (B1198619) unit (Cz-T) demonstrated reversible off-on fluorescence switching upon crushing and heating. rsc.org Another emitter, DCzPy, exhibited a remarkable hypsochromic (blue-shifted) shift of 33 nm with dramatically enhanced emission upon gentle grinding, a behavior attributed to a crystal-to-crystal morphology transition. chemrxiv.org

Thermofluorochromism , the reversible change in fluorescence with temperature, has also been observed. Carbazole-picoline based zwitterionic fluorophores showed a reversible transformation from yellow to orange fluorescence upon heating to 110°C, with the original color restored upon cooling. nih.gov This behavior is often linked to changes in molecular conformation or intermolecular interactions within the solid state as a function of temperature.

Halochromism , a color change in response to pH variations (acid/base), is another key feature. The same zwitterionic fluorophores that exhibited thermochromism also displayed reversible acid/base-dependent on-off fluorescence switching, both in solution and in the solid state. nih.gov This response is typically due to the protonation or deprotonation of specific sites on the molecule, which alters the intramolecular charge transfer (ICT) characteristics and thus the emission properties. The strategic placement of basic nitrogen atoms, such as in pyridine (B92270) appendages, can impart pronounced halochromic and MFC behavior. bohrium.com

The following table details the stimulus-responsive behavior of various carbazole-based systems.

Derivative SystemStimulusObserved Luminescent ResponseMechanismReference
Carbazole-picoline Zwitterions (Cz-PS, Cz-BS)Mechanical ForceCz-BS: Reversible fluorescence switching; Cz-PS: No responseAlteration of molecular packing nih.gov
HeatReversible yellow to orange fluorescence shiftChange in solid-state packing/conformation nih.gov
Acid/BaseReversible on-off fluorescence switchingProtonation/deprotonation affecting ICT nih.gov
Carbazole-Thiazole (Cz-T)Mechanical ForceReversible off-on fluorescence switchingChange in solid-state self-assembly rsc.org
DCzPyGentle GrindingEnhanced emission with 33 nm blue-shiftCrystal-to-crystal morphology transition chemrxiv.org
High PressureRed-shifted and weakened fluorescencePlanarized conformation and strengthened π–π interactions chemrxiv.org
9-Aryl-3-aminocarbazoleSolvent PolaritySolvatofluorochromism (color and intensity change)Changes in intramolecular charge transfer (ICT) character kobe-u.ac.jp

Catalytic Applications of 3 Amino 9h Carbazol 4 Aminium Derived Structures

Carbazole-Based Electron Donor Acceptor (EDA) Catalysis

Electron Donor-Acceptor (EDA) complex catalysis is a powerful strategy for generating radical species under mild conditions. nih.gov In this context, carbazole (B46965) derivatives often serve as potent electron donors. The formation of an EDA complex between an electron-rich carbazole derivative and an electron-accepting molecule can be initiated, often by visible light, to trigger a single electron transfer (SET) event. rsc.orgresearchgate.net This process generates radical intermediates that can participate in a variety of chemical transformations.

A key advantage of using carbazole-based donors is that the EDA complex can be generated in situ and is often efficient even in catalytic amounts without the need for photoactivation. rsc.orgresearchgate.net For instance, a highly regioselective synthesis of biaryl and aryl-heteroaryl compounds has been achieved using a carbazole-based EDA catalyst. rsc.org In this system, tetrahydrocarbazole (THC) proved to be a highly effective donor for the homolytic aromatic substitution (HAS) reaction, proceeding through the formation of a complex between a diazonium salt (the acceptor) and the electron-rich THC. rsc.orgresearchgate.net The formation of this complex has been confirmed using UV-Vis spectroscopy. rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of bioactive compounds like dantrolene (B1669809) and canagliflozin (B192856) in moderate to excellent yields. rsc.orgresearchgate.net

Further expanding on this concept, research has demonstrated that an intramolecular EDA complex can also drive photochemical catalytic processes. nih.gov A chiral amine catalyst featuring a carbazole moiety can condense with β-substituted cyclic enones to form chiral iminium ions. nih.gov These ions exhibit a broad absorption band in the visible light spectrum, which arises from an intramolecular charge transfer π–π interaction between the electron-rich carbazole nucleus (the donor) and the electron-deficient iminium double bond (the acceptor). nih.gov Visible-light excitation of this intramolecular EDA complex initiates an intracomplex SET, leading to the formation of a chiral radical intermediate that can undergo enantioselective conjugate additions to form quaternary carbon stereocenters with high stereocontrol. nih.gov This approach is notable as it circumvents the need for external photoredox catalysts. nih.gov

Table 1: Examples of Carbazole-Based EDA Catalysis

Catalyst System Reactants Product Type Key Features
Tetrahydrocarbazole / Diazonium Salt Indole (B1671886)/Carbazole derivatives, Diazonium salts Biaryl and Aryl-heteroaryl compounds No photoactivation required; In-situ generation of EDA complex. rsc.orgresearchgate.net
Chiral Carbazole-Amine Catalyst β-substituted cyclic enones, Radical precursors Compounds with Quaternary Carbon Stereocenters Intramolecular EDA complex; Visible-light driven; High enantioselectivity. nih.gov

Role as Ligands or Scaffolds in Homogeneous and Heterogeneous Catalysis

The structural and electronic properties of carbazole derivatives make them excellent candidates for use as ligands in homogeneous catalysis and as building blocks for heterogeneous catalysts. sioc-journal.cn The nitrogen atom and the aromatic framework can be functionalized to create multidentate ligands that coordinate with various transition metals. sioc-journal.cnacs.org

In homogeneous catalysis, carbazole-based pincer ligands (LNL-type) have been developed. acs.org These ligands chelate to a metal center at three points, providing significant stability to the resulting complex. acs.org The carbazole core acts as a central N-donor, and the "arms" of the pincer can be tailored to fine-tune the steric and electronic environment around the metal. acs.org For example, palladium and copper co-catalyzed one-pot reactions of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes efficiently produce carbazoles through a sequence of coupling, isomerization, cyclization, and aromatization. acs.org

In the realm of heterogeneous catalysis, carbazole scaffolds are used to construct robust, porous materials with well-defined structures and high surface areas. researchgate.netosti.gov These materials, such as covalent organic frameworks (COFs) and conjugated nanoporous polymers (CNPs), often exhibit high thermal and chemical stability. researchgate.netosti.gov

Covalent Organic Frameworks (COFs): Triazine-carbazole-based COFs have been designed as metal-free, heterogeneous photocatalysts. researchgate.net These materials possess conjugated donor-acceptor networks that are beneficial for light-harvesting and charge separation. They have shown outstanding performance in the oxidation of N-aryltetrahydroisoquinolines, with high conversion rates, photostability, and recyclability. researchgate.net

Conjugated Nanoporous Polymers (CNPs): CNPs can be synthesized through the oxidative reaction of carbazole-substituted building blocks. osti.gov These polymers can host catalytic sites within their nanoporous structure. For instance, a CNP incorporating Lewis-basic pyridine (B92270) sites has been used to create a heterogeneous frustrated Lewis pair (FLP) catalyst for the metal-free hydrogenation of ketones and other unsaturated substrates. osti.gov

The versatility of carbazole-based structures allows for their incorporation into a wide array of catalytic systems, from single-metal-atom catalysts to robust, recyclable heterogeneous frameworks. sioc-journal.cnmdpi.com

Table 2: Carbazole-Based Scaffolds in Catalysis

Catalyst Type Scaffold Application Catalyst Nature
Photocatalyst Triazine-Carbazole Covalent Organic Framework (COF-TCZ) Oxidation of N-aryltetrahydroisoquinolines Heterogeneous, Metal-free. researchgate.net
Frustrated Lewis Pair (FLP) Catalyst Conjugated Nanoporous Polymer (CNP-1) Hydrogenation of ketones Heterogeneous, Metal-free. osti.gov
Pincer Complex LNL-Carbazolide Ligand with Fe, Co, Pd Various (e.g., CO2/NH3 functionalization) Homogeneous. acs.org

Brønsted Acid-Catalyzed Reactions Involving Carbazole Derivatives

Brønsted acids are effective catalysts for various organic transformations involving carbazole derivatives, facilitating the construction of the carbazole core itself or its further functionalization. acs.orgnih.govresearchgate.net These reactions often proceed under mild conditions and can produce a diverse range of carbazole structures in good to excellent yields. acs.orgnih.gov

An efficient method for synthesizing carbazole derivatives involves the Brønsted acid-catalyzed reaction of readily available N-arylnaphthalen-2-amines with quinone esters. acs.orgnih.govacs.org This strategy allows for the construction of a series of carbazole derivatives with yields ranging from 76% to over 99%. acs.orgnih.gov Furthermore, by using a chiral phosphoric acid as the catalyst, C–N axially chiral carbazole derivatives can be constructed with moderate to good yields and moderate to excellent atroposelectivities (up to 94% ee). acs.orgnih.gov This provides a novel strategy for the atroposelective synthesis of C–N axially chiral compounds. acs.orgnih.gov

Brønsted acids also catalyze the direct C-H amination of carbazoles. researchgate.net For example, the reaction of carbazoles with an N-Ts iminoquinone acetal, catalyzed by a Brønsted acid, can lead to either mono- or dual C-H amination depending on the choice of catalyst and the molar ratio of reactants. researchgate.net This method has been applied to the late-stage functionalization of natural products, highlighting its synthetic utility. researchgate.net

Solid acid catalysts have also been employed for carbazole synthesis. A carbonaceous material derived from rice husk and functionalized with sulfonic acid groups (AC-SO3H) has been used as a solid Brønsted acid catalyst. rsc.org This catalyst promoted the synthesis of benzo[a]carbazole derivatives via intramolecular cyclization, demonstrating good activity, stability, and reusability. rsc.org

Table 3: Brønsted Acid-Catalyzed Reactions for Carbazole Synthesis/Functionalization

Brønsted Acid Catalyst Reactants Product Key Features
Chiral Phosphoric Acid N-arylnaphthalen-2-amines, Quinone esters C–N Axially Chiral Carbazole Derivatives Atroposelective C-N bond formation; Good yields and high enantioselectivity. acs.orgnih.gov
p-Toluenesulfonic acid (p-TSA) Carbazoles, N-Ts iminoquinone acetal Carbazolylamines Direct dual C-H amination at room temperature. researchgate.net
Diphenyl Phosphate (DPhP) Carbazoles, N-Ts iminoquinone acetal Mono-aminated Carbazoles Direct C-H amination at 60 °C. researchgate.net

Supramolecular Chemistry and Molecular Recognition Based on 3 Amino 9h Carbazol 4 Aminium Scaffolds

Design and Synthesis of Synthetic Receptors Utilizing the Carbazole (B46965) Framework

The versatility of the carbazole scaffold allows for extensive derivatization, making it a popular choice for the design of synthetic receptors. d-nb.info Functionalization at various positions on the carbazole ring enables the introduction of different recognition motifs, leading to receptors with tailored binding properties for specific guests.

A common strategy involves the introduction of hydrogen-bonding groups, such as amides, ureas, thioureas, and sulfonamides, to create receptors for anions. d-nb.inforesearchgate.net For instance, 1,8-diamidocarbazoles have been developed as highly active and deliverable chloride transporters. frontiersin.org The synthesis of these receptors often involves the reaction of a carbazole precursor, such as 3-amino-9-ethylcarbazole (B89807), with appropriate reagents to introduce the desired functional groups. tubitak.gov.trmdpi.com For example, carbazole acetamide (B32628) can be synthesized from 9-ethyl carbazole-3-amine and bromoacetyl bromide. mdpi.com

The substitution pattern on the carbazole core significantly influences the receptor's properties. Electron-withdrawing substituents at the 3 and 6 positions, such as cyano and nitro groups, have been shown to enhance the chloride transport activity of 1,8-diamidocarbazoles. frontiersin.org This enhancement is attributed to the increased acidity of the amide protons, which strengthens the hydrogen bonds with the anion.

Furthermore, the carbazole framework can be incorporated into larger macrocyclic structures to create pre-organized cavities for guest binding. rsc.org These macrocycles can be synthesized through various coupling reactions, such as the Ullmann or Suzuki-Miyaura reactions, to link carbazole units together. mdpi.com The resulting receptors often exhibit enhanced binding affinities and selectivities compared to their acyclic counterparts.

Host-Guest Chemistry and Noncovalent Interactions in Carbazole-Based Systems

The rigid and planar structure of the carbazole scaffold, combined with its ability to engage in various noncovalent interactions, makes it an excellent platform for studying host-guest chemistry. d-nb.info These interactions, including hydrogen bonding, π-π stacking, and halogen bonding, play a crucial role in the recognition and binding of guest molecules. tuni.finih.govrsc.org

Carbazole-based hosts have been shown to form stable complexes with a variety of guests, including fullerenes, anions, and other organic molecules. rsc.orgnih.gov For example, aryl carbazole-based macrocycles have been found to form 1:1 stoichiometric complexes with fullerenes C60 and C70, with high association constants. rsc.org The binding in these systems is driven by a combination of π-π stacking and van der Waals interactions between the electron-rich carbazole units and the electron-deficient fullerenes.

The introduction of specific recognition motifs onto the carbazole scaffold allows for the selective binding of different guests. For instance, the incorporation of urea (B33335) or thiourea (B124793) groups creates receptors with a high affinity for oxoanions, such as dihydrogen phosphate. soton.ac.uk The binding in these systems is primarily mediated by hydrogen bonds between the urea/thiourea NH protons and the oxygen atoms of the anion.

The photophysical properties of carbazole derivatives are often sensitive to their local environment, making them useful as fluorescent sensors for guest binding. researchgate.net The binding of a guest can lead to changes in the fluorescence intensity or wavelength of the carbazole host, providing a convenient method for monitoring the host-guest interaction. For example, the fluorescence of some carbazolylurea-based receptors is selectively quenched by benzoate (B1203000) anions. researchgate.net

Anion Binding Affinity and Electroneutral Anion Transport Mechanisms

Carbazole-based systems have emerged as a promising class of anion receptors and transporters due to their ability to form strong hydrogen bonds with anions. researchgate.netresearchgate.net The binding affinity and transport efficiency of these systems can be tuned by modifying the structure of the carbazole scaffold and the nature of the hydrogen-bonding groups.

Carbazole-based bis-ureas and thioureas have been shown to be effective anion receptors and transporters, exhibiting moderate chloride binding affinity in wet DMSO. researchgate.net The transport of anions across lipid membranes by these compounds occurs predominantly through an electroneutral mechanism, such as H+/Cl- symport or anion exchange. researchgate.net This means that the transport process does not result in a net change in the membrane potential.

The anion binding affinity of carbazole-based receptors can be influenced by several factors, including the number and acidity of the hydrogen-bond donors, the size and shape of the binding cavity, and the electronic properties of the carbazole scaffold. For example, the introduction of electron-withdrawing groups at the 3 and 6 positions of the carbazole core can significantly enhance the chloride transport activity of 1,8-diamidocarbazoles. frontiersin.org This is because the electron-withdrawing groups increase the acidity of the amide protons, leading to stronger hydrogen bonds with the chloride anion.

The table below summarizes the anion binding and transport properties of some representative carbazole-based receptors.

ReceptorAnionBinding Constant (K)Transport MechanismReference
Carbazole-based bis-ureaCl-ModerateElectroneutral H+/Cl- symport, anion exchange researchgate.net
1,8-DiamidocarbazoleCl--Carrier mechanism, Cl-/NO3- exchange frontiersin.org
3,6-Dinitro-1,8-diamidocarbazoleCl--pH-switchable transport frontiersin.org
CarbazolylureaBenzoate-Fluorescence quenching researchgate.net
DiindolylureaDihydrogen phosphateHigh1:1, 2:1, and 3:1 complexes soton.ac.uk

Construction of Metal-Organic Supramolecular Cages and Assemblies

The carbazole scaffold can also be used as a building block for the construction of metal-organic supramolecular cages and assemblies. mdpi.commdpi.comresearchgate.net These structures are formed through the coordination-driven self-assembly of carbazole-based ligands with metal ions. mdpi.commdpi.comresearchgate.net The resulting cages and assemblies can have a variety of shapes and sizes, depending on the geometry of the ligand and the coordination preferences of the metal ion.

A tetrahedral metal-organic supramolecular cage with dendritic carbazole arms has been constructed through the coordination-driven self-assembly of a truxene-based amine, a carbazole derivative, and zinc(II) ions. mdpi.com This cage exhibits interesting photophysical properties, including aggregation-induced emission (AIE) and stimulus-responsive luminescence. mdpi.com The introduction of the dendritic carbazole arms allows for color-tunable photoluminescence. mdpi.com

Carbazole-based metal-organic frameworks (MOFs) have also been synthesized and used as fluorescent probes for the detection of nitroaromatic explosives, such as picric acid. mdpi.comresearchgate.net These MOFs are constructed from carbazole-based ligands containing aldehyde groups, which act as recognition sites for the explosives. mdpi.comresearchgate.net The fluorescence of the MOFs is quenched upon binding to the explosive, providing a sensitive method for their detection. mdpi.comresearchgate.net

The table below provides some examples of metal-organic supramolecular cages and assemblies based on carbazole derivatives.

StructureLigandMetal IonPropertiesReference
Tetrahedral cageTruxene-based amine, carbazole derivativeZn(II)Aggregation-induced emission, stimulus-responsive luminescence, color-tunable photoluminescence mdpi.com
Metal-organic frameworkCarbazole-based ligand with aldehyde groupZn(II)Fluorescent sensor for picric acid mdpi.comresearchgate.net
Metal-organic polyhedronCarbazole dicarboxylate-Supermolecular building block for porous frameworks rsc.orgresearchgate.net
Octahedral cageCarbazole dicarboxylic acid derivativeRh- bohrium.com

Future Research Directions and Perspectives for 3 Amino 9h Carbazol 4 Aminium

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Yield and Selectivity

The development of efficient and sustainable methods for synthesizing 3-Amino-9H-carbazol-4-aminium is a foundational step. Current synthetic strategies for aminocarbazoles often involve multi-step processes that may include nitration followed by reduction. rsc.orgacs.org Future research should prioritize the development of novel synthetic routes with improved yield and selectivity.

A promising avenue is the exploration of catalytic C-H amination reactions. This approach could potentially allow for the direct introduction of amino groups onto the carbazole (B46965) backbone in a more atom-economical and environmentally benign manner. Additionally, investigating enzymatic or biocatalytic methods could offer a highly selective and sustainable alternative to traditional chemical synthesis.

Table 1: Potential Synthetic Strategies and Research Focus

Synthetic ApproachResearch FocusPotential Advantages
Catalytic C-H AminationDevelopment of novel catalysts (e.g., transition metal-based), optimization of reaction conditions.High atom economy, reduced waste, potential for regioselectivity.
Flow ChemistryAdaptation of existing multi-step syntheses to continuous flow systems.Improved safety, scalability, and reproducibility.
Biocatalysis/Enzymatic SynthesisIdentification and engineering of enzymes for selective amination.High selectivity, mild reaction conditions, environmentally friendly.
Photoredox CatalysisUtilization of light to drive the amination reactions.Mild reaction conditions, access to unique reactivity.

Advanced Functionalization Strategies for Tailored Electronic and Photophysical Properties

The amino groups at the 3 and 4 positions of the carbazole ring serve as versatile handles for further functionalization. nih.gov Strategic modification of these groups can be used to fine-tune the electronic and photophysical properties of the molecule, tailoring it for specific applications.

Future research should focus on a variety of functionalization strategies. For instance, N-alkylation or N-arylation of the amino groups can significantly impact the solubility and solid-state packing of the resulting materials. Acylation or sulfonylation can be employed to modulate the electron-donating character of the amino groups, thereby influencing the HOMO and LUMO energy levels of the molecule. The development of polymers and oligomers from this compound monomers is another exciting direction, with potential applications in organic electronics. mdpi.com

Deepening the Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its rational application. The proximity of the two amino groups is likely to result in unique electronic and steric effects that influence its reactivity.

An integrated approach combining experimental studies with computational modeling will be essential. nih.gov Experimental techniques such as NMR, X-ray crystallography, and various spectroscopic methods can provide valuable data on the molecule's structure and electronic properties. ias.ac.in Computational methods, including Density Functional Theory (DFT) calculations, can offer insights into the molecule's frontier molecular orbitals, electrostatic potential, and reaction mechanisms at a level of detail that is often inaccessible through experiments alone. researchgate.net This combined approach will be invaluable for predicting the reactivity of the molecule and for designing new derivatives with desired properties. saw-leipzig.de

Expanding the Scope of Applications in Emerging Interdisciplinary Technologies

While carbazole derivatives are already utilized in a range of technologies, the specific properties of this compound could open doors to new and emerging applications. researchgate.netoldcitypublishing.com The presence of two adjacent amino groups could make it an excellent building block for the synthesis of novel heterocyclic systems and coordination complexes.

The inherent redox activity of the carbazole core, combined with the electron-donating amino substituents, suggests potential for use in organic batteries, electrochromic devices, and as a hole-transporting material in perovskite solar cells and organic light-emitting diodes (OLEDs). mdpi.comgoogle.com Furthermore, the amino groups could serve as anchoring points for binding to metal nanoparticles or surfaces, leading to the development of novel sensors and catalysts. The potential for this compound to act as a monomer in the formation of conductive polymers also warrants significant investigation. mdpi.com

Table 2: Potential Applications and Relevant Properties

Application AreaKey Property/Functionality
Organic ElectronicsHole-transporting material, monomer for conductive polymers. mdpi.comnih.gov
SensorsBinding sites for analytes, changes in fluorescence upon binding.
CatalysisLigand for metal catalysts, support for nanoparticles.
Energy StorageRedox-active material for organic batteries.
Supramolecular ChemistryBuilding block for self-assembling systems. mdpi.com

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorAmineCatalyst/LigandSolventYield (%)
2,7-Dibromocarbazole4-OctyloxyphenylaminePd₂(dba)₃/BINAPToluene82
3-BromocarbazoleBenzylaminePd(OAc)₂/XantphosDioxane78

Basic: What spectroscopic and chromatographic methods validate the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, aromatic protons in carbazole derivatives show distinct shifts at 7.2–8.5 ppm, while amino protons appear at 3.5–5.0 ppm (exchangeable in D₂O) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁N₃⁺: calc. 197.095, obs. 197.092) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: Acetonitrile/water (0.1% TFA) gradients .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) in carbazole derivatives be resolved?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, particularly its robust handling of twinned data and disorder via the TWIN/BASF commands .
  • Data Collection : Collect high-resolution (<1.0 Å) data to resolve overlapping electron density.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rw convergence criteria (<5% discrepancy) .
    Example: A study on 9H-carbazole-3-amine refined twinned data (twin law -h, -k, l) with SHELXL, achieving R1 = 0.032 .

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) of this compound impact its optoelectronic applications?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps. For carbazole derivatives, amino groups lower the LUMO by 0.3–0.5 eV, enhancing electron injection .
  • Experimental Validation : Compare with UV-Vis (λₐᵦₛ = 350–400 nm) and cyclic voltammetry (Eₒₓ = +1.2 V vs. Ag/AgCl) .

Q. Table 2: Electronic Properties of Analogous Compounds

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)
9H-Carbazole-6.1-1.84.3
3-Aminocarbazole-5.7-2.13.6

Basic: How to troubleshoot low yields in carbazole amination reactions?

Methodological Answer:

  • Catalyst Deactivation : Ensure rigorous exclusion of oxygen (use Schlenk lines) and dry solvents.
  • Steric Hindrance : Switch to bulkier ligands (e.g., DavePhos) for hindered substrates .
  • Byproduct Formation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane). Quench with aqueous NH₄Cl to isolate intermediates .

Advanced: What strategies address polymorphism in carbazole-based compounds during crystallization?

Methodological Answer:

  • Solvent Screening : Test polar (DMF, ethanol) vs. non-polar (toluene) solvents to control nucleation.
  • Additives : Use seed crystals or surfactants (e.g., CTAB) to direct crystal packing .
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions reduces polycrystalline aggregates .

Basic: How to derivatize this compound for enhanced analytical detection?

Methodological Answer:

  • Fluorescent Tagging : React with dansyl chloride (5 mM in acetone) to introduce a fluorophore. Monitor λₑₓ/ₑₘ = 340/520 nm .
  • HPLC Derivatization : Use 4-hydrazinobenzoic acid to form stable hydrazones, improving retention and peak symmetry .

Advanced: How to reconcile conflicting NMR data for carbazole derivatives in different solvents?

Methodological Answer:

  • Solvent Effects : Polar solvents (DMSO-d₆) stabilize charge-separated resonance structures, causing upfield shifts of amino protons. Compare with CDCl₃ data .
  • Dynamic Exchange : Use VT-NMR (25–80°C) to identify temperature-dependent broadening from proton exchange .

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